7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one
Description
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone scaffold with a methoxy substituent at the 7-position. This structural motif is part of the broader pyrazin-2(1H)-one family, known for diverse pharmacological activities, including anticancer, antiviral, and kinase inhibition properties .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methoxy-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
TWTDNMULZHPBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)N=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one, often involves multicomponent reactions. These reactions typically include the condensation of appropriate aldehydes, amines, and other reagents under controlled conditions. For instance, one common method involves the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures .
Industrial Production Methods: Industrial production methods for these compounds may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as density functional theory (DFT) computations can help in predicting and optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12 |
| K-562 (Leukemia) | 18 |
| A549 (Lung) | 15 |
The mechanism of action appears to involve the inhibition of key protein kinases involved in cancer cell proliferation, making it a potential candidate for targeted cancer therapies .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 30 μg/mL |
| Escherichia coli | 20 μg/mL | |
| Pseudomonas aeruginosa | 25 μg/mL |
These results suggest that structural modifications could enhance its antibacterial efficacy, indicating potential for antibiotic development .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on derivatives of this compound. Specific substituents were identified that significantly improved both antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing groups was found to enhance biological activity .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of compounds related to the pyrido[2,3-b]pyrazine framework. It was found that certain modifications could enhance antiviral activity against viruses such as H5N1. The correlation between lipophilicity and antiviral efficacy was highlighted, suggesting that compounds with higher lipophilicity exhibited better inhibitory effects on viral replication .
Case Study 2: Therapeutic Potential in Inflammatory Diseases
Research has indicated that derivatives of this compound may also possess anti-inflammatory properties. These compounds were evaluated for their ability to inhibit inflammatory pathways in vitro, showing potential for treating conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrochemical DNA sensor, where it interacts with DNA molecules to produce measurable signals . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrido[2,3-b]pyrazin-2(1H)-one derivatives is highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:
Pharmacological and Mechanistic Insights
- Kinase Inhibition: Dihydropyrazino[2,3-b]pyrazin-2(1H)-ones (e.g., Onatasertib, CC214-2) exhibit potent mTOR kinase inhibition by binding to the ATP pocket, with IC₅₀ values in the nanomolar range .
- Antimicrobial Activity: Brominated derivatives (e.g., 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) serve as precursors for antibacterial agents, though their direct efficacy is less characterized compared to natural products like Hyrtioseragamine A, which shows antifungal activity via unknown mechanisms .
- Safety Profiles : Substituents significantly impact toxicity. For example, 3,6-dimethyl analogs exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) , while methoxy and hydroxypropan-2-yl groups in Onatasertib improve tolerability in clinical settings .
Biological Activity
7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound consists of a pyridine ring fused with a pyrazine moiety, which contributes to its biological activity. The methoxy group at the 7-position enhances its solubility and reactivity, making it a promising candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have reported that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
The anticancer properties of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
Case Studies
A notable study evaluated the effects of a related compound on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising analog exhibited IC50 values of 0.98 µM for A549 cells, demonstrating potent antiproliferative activity .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrido[2,3-b]pyrazine compounds possess antimicrobial properties. These compounds can inhibit bacterial growth through various mechanisms, including interference with DNA replication and protein synthesis.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
